molecular formula C10H10Cl2O2 B2491982 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone CAS No. 501659-26-3

1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone

Cat. No.: B2491982
CAS No.: 501659-26-3
M. Wt: 233.09
InChI Key: XTBAXEVPGPWWJN-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms, two methyl groups, and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone typically involves the chlorination of 2-hydroxy-4,6-dimethylacetophenone. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 1-(3,5-Dichloro-2-oxo-4,6-dimethylphenyl)ethanone.

    Reduction: Formation of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanol.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone depends on its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

    1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone: Similar structure but with different positions of chlorine atoms.

    1-(4-Hydroxy-3,5-dimethylphenyl)ethanone: Lacks chlorine atoms but has a similar phenyl ring structure.

Uniqueness: 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone is unique due to the specific arrangement of chlorine atoms, hydroxyl group, and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3,5-dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-4-7(6(3)13)10(14)9(12)5(2)8(4)11/h14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBAXEVPGPWWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Cl)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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